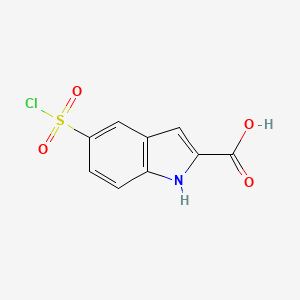

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid” likely contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has a chlorosulfonyl group (-SO2Cl) and a carboxylic acid group (-COOH) attached .

Synthesis Analysis

While specific synthesis methods for this compound are not available, chlorosulfonyl isocyanate (CSI) is a versatile reagent used in organic synthesis, particularly for the preparation of bioactive products containing the sulfamoyl moiety .Molecular Structure Analysis

The structure of a similar compound, chlorosulfonyl isocyanate, consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .Chemical Reactions Analysis

Chlorosulfonyl isocyanate (CSI) displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides, etc. It is widely used as a key intermediate for the insertion of the sulfamoyl moiety in various compounds .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A series of new compounds derived from 1H-indole-2-carboxylic acids, like 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, were synthesized using 1H-indole-2-carboxylic acids as the core compound. These were characterized by various spectroscopic methods and molecular docking studies were carried out to predict their binding interactions with target proteins, such as EGFR (Reddy et al., 2022).

Novel Synthesis of Derivatives

- Novel synthesis techniques were employed to create biologically active indolo[3,2-C]isoquinoline derivatives starting from indole-2-carboxylates. These derivatives were further transformed through a series of chemical reactions to yield different compounds with potential biological applications (Sharma, 2017).

Structural Characterization

- Indole-5-carboxylic acid trimer, formed during electro-polymerization of indole-5 carboxylic acid, was characterized using a range of one- and two-dimensional NMR techniques. This study helps in understanding the molecular structure of such trimers (Mackintosh et al., 1994).

Antidiabetic Agent Synthesis

- Derivatives of Tryptoline-3-Carboxylic Acid, synthesized by coupling with various sulfonyl chlorides, were tested for in vivo antidiabetic activity. These studies provide insights into the potential therapeutic applications of indole-2-carboxylic acid derivatives (Choudhary et al., 2011).

Antimicrobial Activity

- A series of indole-2-carboxylic acid derivatives were synthesized and screened for their antibacterial and antifungal activities, showing significant antimicrobial properties. This research highlights the potential of these derivatives in developing new antimicrobial agents (Raju et al., 2015).

X-ray Diffraction Studies

- The crystal and molecular structure of 5-methoxyindole-3-acetic acid, a derivative of indole-2-carboxylic acid, was determined using X-ray diffraction. This structural analysis is crucial for understanding the physical and chemical properties of such compounds (Sakaki et al., 1975).

Oligomerization Studies

- Research on the oligomerization of indole derivatives, like indole-5-carboxylic acid, revealed the formation of various adducts and dimers. Such studies are significant for understanding the chemical behavior and potential applications of these compounds in various fields (Mutulis et al., 2008).

Safety And Hazards

Propiedades

IUPAC Name |

5-chlorosulfonyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO4S/c10-16(14,15)6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHSVFTWWDLFBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-methylpiperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B580650.png)

![N-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-2-(1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)acetamide](/img/structure/B580651.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B580652.png)

![3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B580653.png)